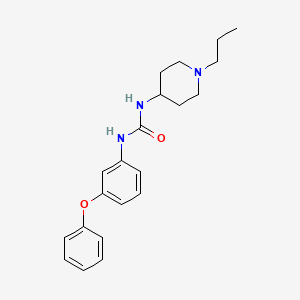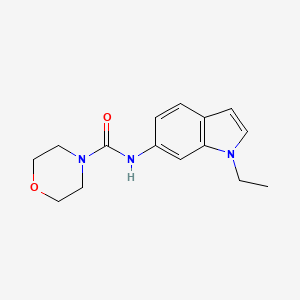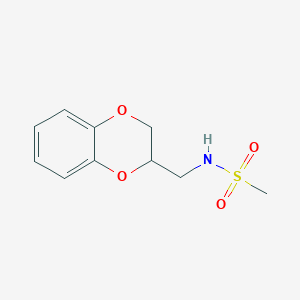
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In studies on Alzheimer's disease, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In studies on herbicidal activity, it has been shown to inhibit the growth of various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide in lab experiments include its potential as a versatile compound with applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide include further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and environmental science. It may also be studied for its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, it may be studied for its potential as a tool for chemical biology research.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been achieved through various methods, including the reaction of 3-acetylpyridine with thiomorpholine-4-carboxylic acid and the reaction of 3-amino-2-methylpyridine with thiomorpholine-4-carboxylic acid chloride. The compound has also been synthesized through the reaction of 3-acetyl-2-methylpyridine with thiomorpholine-4-carboxylic acid in the presence of triethylamine.
Applications De Recherche Scientifique
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In agriculture, it has been studied for its potential as a herbicide and as a growth regulator. In environmental science, it has been studied for its potential as a pollutant remediation agent.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-2-3-9(10(13)15)12-11(16)14-5-7-17-8-6-14/h2-4H,5-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUBUFPNKORGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)